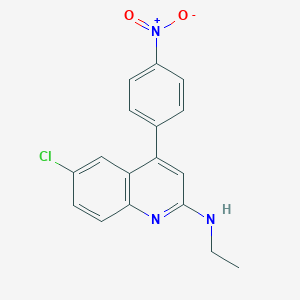
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine
Cat. No. B8581646
M. Wt: 327.8 g/mol
InChI Key: ISUFXLXYKMWOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106204B2
Procedure details


500 mg of 2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline (compound 1c) were suspended in 10 ml of THF and, under argon, added in portions to 2.9 ml of borane-THF complex. Foaming was followed by formation of a yellow solution. After stirring at room temperature for 12 hours, the solution was mixed with 5 ml of ethanol and 2 ml of concentrated HCl and heated on a water bath, cooled and distilled to remove water. The residue was mixed with water, made alkaline with 2N NaOH, extracted with ethyl acetate and washed with water. The product was purified by MPLC chromatography using an MPRC cartridge with a mixture of 1 part by volume of ethyl acetate, 2 parts by volume of toluene. A yellow solid product was isolated.
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
500 mg
Type
reactant
Reaction Step One

Name
compound 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Cl:24])[CH:11]=2)[N:6]=1)(=O)[CH3:2].C(O)C.Cl>C1COCC1>[Cl:24][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]=[C:5]([NH:4][CH2:1][CH3:2])[CH:14]=[C:13]2[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
|
Step Two
|
Name
|
compound 1c
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added in portions to 2.9 ml of borane-THF complex
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on a water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by MPLC chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a mixture of 1 part by volume of ethyl acetate, 2 parts by volume of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow solid product was isolated
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)NCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
